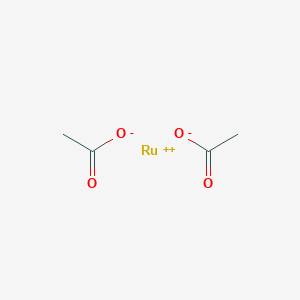
3-méthoxy-N-(4-méthoxyphényl)aniline
Vue d'ensemble
Description
3-Methoxy-N-(4-methoxyphenyl)aniline is an organic compound with the molecular formula C14H15NO2 It is a derivative of aniline, where the aniline nitrogen is substituted with a 4-methoxyphenyl group and a methoxy group at the 3-position
Applications De Recherche Scientifique
3-Methoxy-N-(4-methoxyphenyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various functional materials.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-methoxyphenyl)aniline can be achieved through several methods. One common approach involves the reaction of 3-methoxyaniline with 4-methoxybenzaldehyde under acidic conditions to form the corresponding Schiff base, which is then reduced to the desired aniline derivative . Another method involves the direct coupling of 3-methoxyaniline with 4-methoxyphenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction .
Industrial Production Methods
Industrial production of 3-methoxy-N-(4-methoxyphenyl)aniline typically involves large-scale synthesis using the Suzuki-Miyaura coupling reaction due to its efficiency and high yield. The reaction is carried out in the presence of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-N-(4-methoxyphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Mécanisme D'action
The mechanism of action of 3-methoxy-N-(4-methoxyphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It can also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-N-(4-methoxyphenyl)aniline: Similar structure but with different substitution patterns.
3-Methoxy-N-(3-methoxyphenyl)aniline: Similar structure with methoxy groups at different positions.
4,4’-Dimethoxydiphenylamine: A related compound with two methoxy-substituted phenyl groups.
Uniqueness
3-Methoxy-N-(4-methoxyphenyl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials .
Propriétés
IUPAC Name |
3-methoxy-N-(4-methoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-13-8-6-11(7-9-13)15-12-4-3-5-14(10-12)17-2/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETFGWQHUYDJDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577223 | |
| Record name | 3-Methoxy-N-(4-methoxyphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3661-49-2 | |
| Record name | 3-Methoxy-N-(4-methoxyphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenylthiazolo[5,4-c]pyridine](/img/structure/B1601803.png)

![12-oxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B1601806.png)
![Quercetin-3-O-D-glucosyl]-(1-2)-L-rhamnoside](/img/structure/B1601809.png)


![[4-(Methoxymethyl)phenyl]methanol](/img/structure/B1601813.png)







